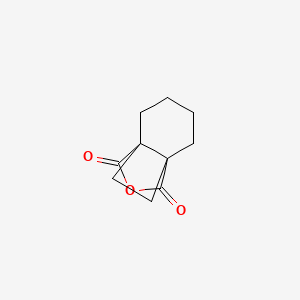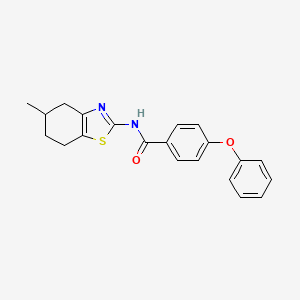
O=C1OC(=O)C2(Cccc3)C13CC2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O=C1OC(=O)C2(Cccc3)C13CC2 is a chemical compound that belongs to the family of steroids. It is a synthetic derivative of testosterone, which has been extensively studied for its potential applications in various fields.
Applications De Recherche Scientifique
Oxygen Ion Conduction
One notable application is in the domain of oxygen ion conduction, where materials like 12CaO·7Al2O3 (C12A7) have been studied for their unique nano-porous structure and ability to conduct oxygen ions rapidly. C12A7's free O2– ions, replaceable by various oxygen-related species (OH−, O2−, and O−), offer a promising avenue for applications in solid-state ionics. This material demonstrates fast oxygen-ion-conducting capabilities, with O− ions showing more mobility than O2− ions, suggesting potential uses in fuel cells and other energy-related technologies (Hosono et al., 2009).
XPS Spectra Deconvolution
In another study, ab initio calculations were utilized to improve the interpretation of C1s XPS spectra from disordered oxygenated carbons, such as chars. The work proposes a deconvolution method for XPS spectra, which can accurately identify oxygen content, offering a refined approach for analyzing materials with complex oxygenated structures. This method can significantly enhance the analysis of materials science and chemistry applications (Smith et al., 2016).
Oxygen Reduction Performance
Furthermore, research into C=C embedded porphyrin sheets demonstrates their exceptional oxygen reduction performance, making them suitable for fuel cell applications. These metal-free two-dimensional materials show promise due to their superior catalytic performance and stability, highlighting the potential for energy conversion and storage solutions (Li et al., 2015).
Anodic Oxidation of Carbon
The study of anodically oxidized glass-like carbon has also contributed to our understanding of materials' surface properties, specifically regarding the correlation between C1s chemical state intensities and O1s intensity in XPS analysis. This work offers insights into the surface chemistry of carbon-based materials, with potential implications for the development of sensors, catalysts, and other applications (Yumitori, 2000).
Propriétés
IUPAC Name |
8-oxatricyclo[4.3.2.01,6]undecane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9-3-1-2-4-10(9,6-5-9)8(12)13-7/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQXEDICLDLBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCC2(C1)C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O=C1OC(=O)C2(Cccc3)C13CC2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2570414.png)
![N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2570415.png)
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570419.png)
![N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2570420.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)
![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2570431.png)
![1-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2570432.png)
![Ethyl 2-imino-1,10-dimethyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidine-3-carboxylate](/img/structure/B2570433.png)

![5-({[(Isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2570436.png)
![1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2570437.png)